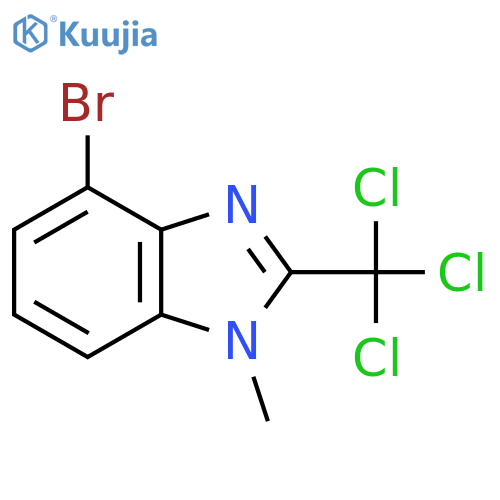Cas no 2228270-20-8 (4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole)

2228270-20-8 structure
商品名:4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
- 2228270-20-8
- EN300-1722677
-
- インチ: 1S/C9H6BrCl3N2/c1-15-6-4-2-3-5(10)7(6)14-8(15)9(11,12)13/h2-4H,1H3
- InChIKey: DRBMNPABAOUBBS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N=C(C(Cl)(Cl)Cl)N2C
計算された属性
- せいみつぶんしりょう: 325.87799g/mol
- どういたいしつりょう: 325.87799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722677-0.25g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.25g |
$347.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-2.5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 2.5g |
$1370.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 5g |
$2028.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-0.1g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.1g |
$241.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-1.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 1g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1722677-10g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 10g |
$3007.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-0.05g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.05g |
$162.0 | 2023-09-20 | ||
| Enamine | EN300-1722677-5.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 5g |
$2028.0 | 2023-06-04 | ||
| Enamine | EN300-1722677-10.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 10g |
$3007.0 | 2023-06-04 | ||
| Enamine | EN300-1722677-0.5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.5g |
$546.0 | 2023-09-20 |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
2228270-20-8 (4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole) 関連製品
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
